Glycine–Arginine–Glycine–Aspartic Acid–Serine–Proline–Cysteine (GRGDSPC) is a synthetic heptapeptide containing the arginine-glycine-aspartic acid (RGD) sequence. This sequence is a well-known cell adhesion motif found in extracellular matrix proteins like fibronectin. [] GRGDSPC is widely used in scientific research due to its ability to mimic the cell-binding properties of these proteins. It is classified as a cell adhesion peptide and plays a significant role in promoting cell adhesion, spreading, migration, and differentiation in various in vitro and in vivo studies.
Grgdspc can be classified as a cell-adhesion peptide due to its specific sequence that interacts with integrins on the surface of cells. This classification highlights its importance in facilitating cellular processes such as adhesion, migration, and proliferation.
The synthesis of Grgdspc typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Grgdspc participates in various biochemical reactions, particularly those involving cell adhesion and signaling pathways. Its interaction with integrins leads to downstream signaling that promotes cell survival and proliferation.
The binding of Grgdspc to integrins activates pathways such as focal adhesion kinase (FAK) signaling, which is critical for cellular responses in tissue repair and regeneration .
Grgdspc exerts its effects primarily through its interaction with integrin receptors on the cell surface. This binding initiates a cascade of intracellular signaling events that enhance cell adhesion, migration, and proliferation.
The mechanism involves:
Grgdspc is typically presented as a white powder or lyophilized product. It is soluble in aqueous solutions at physiological pH.
Grgdspc has numerous scientific applications:
GRGDSPC (Gly-Arg-Gly-Asp-Ser-Pro-Cys) is a linear heptapeptide whose integrin-binding capability centers on the Arg-Gly-Asp (RGD) motif. Structural analyses of integrin–ligand complexes reveal that the RGD sequence engages a conserved metal ion-dependent adhesion site (MIDAS) within the integrin β-subunit βI domain. For αIIbβ3, crystallography shows that the Arg residue forms bidentate hydrogen bonds with Asp224 of the αIIb subunit and hydrophobic/aromatic interactions with Tyr189, Tyr190, and Phe231 [2] [4]. The Asp residue coordinates a manganese ion in the β3 subunit via interactions with Ser121, Ser123, Asn215, and Glu220 [2]. Water molecules bridge additional contacts between GRGDSPC and both α/β subunits, stabilizing the complex [2].
Integrin specificity is partly dictated by flanking residues:
Table 1: Key Residue Interactions of GRGDSPC with Integrins
Integrin | GRGDSPC Residue | Interacting Integrin Residues | Interaction Type |
---|---|---|---|
αIIbβ3 | Arg (R) | αIIb-Asp224, Phe160, Tyr189 | Hydrogen bonding, hydrophobic |
Asp (D) | β3-Ser121, Ser123, Mn²⁺ | Metal coordination | |
Ser-Pro (SP) | β3-Tyr122, Ser123 | Hydrogen bonding | |
α5β1 | Gly (1st G) | α5-Phe187 (via H₂O) | Water-bridged |
Asp (D) | β1-Asn224, Glu229, Mg²⁺ | Ionic, metal coordination | |
αVβ3 | Arg (R) | αV-Asp218, Gln221 | Hydrogen bonding |
Asp (D) | β3-Mn²⁺, Ser123 | Metal coordination |
The bioactivity of RGD peptides is critically dependent on their conformational stability. Linear peptides like GRGDSPC adopt flexible, extended structures in solution, reducing their integrin-binding affinity compared to cyclic RGD analogs (e.g., c[RGDfV]). Cyclization enforces a β-turn conformation that optimally positions Arg and Asp for MIDAS engagement [2] [3]. Langmuir-Blodgett (LB) film studies demonstrate that GRGDSPC presented in a loop-mimetic topology—achieved via cysteine-mediated tethering or amphiphile conjugation—enhances human umbilical vein endothelial cell (HUVEC) adhesion by 40% compared to linear presentation. This is attributed to improved accessibility of the RGD motif for integrin docking [3].
Molecular dynamics simulations further reveal that the Ser-Pro sequence in GRGDSPC introduces a kink that orients Asp away from the MIDAS in αVβ3 unless stabilized by auxiliary interactions. In contrast, cyclic peptides maintain Asp–MIDAS coordination regardless of solution dynamics [2] [6]. The C-terminal cysteine in GRGDSPC allows site-specific conjugation to biomaterials (e.g., acrylated dextran), which restricts peptide mobility and increases functional affinity (Kd ↓ 2-fold vs. free peptide) [8] [3].
Table 2: Impact of Conformation on GRGDSPC Bioactivity
Conformation | Structural Feature | Effect on Integrin Binding | Cell Adhesion Efficiency |
---|---|---|---|
Linear (free) | Flexible RGD loop | Low affinity (IC₅₀: 10⁻⁶–10⁻⁵ M) | Baseline (40–50% adhesion) |
Loop-mimetic (LB films) | Semi-constrained RGD | Moderate affinity (IC₅₀: 10⁻⁷ M) | ↑ 30–40% vs. linear |
Cyclic RGD (e.g., c[RGDfV]) | Rigid β-turn | High affinity (IC₅₀: 10⁻⁸–10⁻⁹ M) | ↑ 60–70% vs. linear |
Conjugated (dextran) | Immobilized, constrained | Moderate to high affinity | ↑ 50–60% vs. linear |
GRGDSPC functions as a competitive antagonist of fibrinogen binding to αIIbβ3 integrin. Equilibrium binding assays show GRGDSPC inhibits fibrinogen binding with an IC50 of ~250 nM, comparable to RGDS (220 nM) but 10-fold lower than cyclic c[RGDfV] (IC50 = 25 nM) [5] [10]. Surface plasmon resonance (SPR) kinetics reveal:
The synergistic inhibition observed with fibrinogen γ-chain peptide (GQQHHLGGAKQAGDV) and GRGDSPC suggests overlapping but non-identical binding sites. Combining GRGDSPC and the γ-peptide reduces fibrinogen binding by 80%—exceeding additive effects (55%)—indicating cooperative antagonism [5]. For αVβ3, GRGDSPC’s binding affinity (Kd = 450 nM) is 50-fold lower than tetrameric RGD peptides (e.g., DOTA-6P-RGD4; Kd = 0.3 nM), underscoring the impact of multivalency and conformational rigidity on avidity [10].
Table 3: Kinetic Parameters of GRGDSPC vs. Key Ligands
Ligand | Target Integrin | IC₅₀ (nM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (nM) |
---|---|---|---|---|---|
GRGDSPC | αIIbβ3 | 250 | 2.1 × 10⁴ | 8.7 × 10⁻³ | 414 |
Fibrinogen | αIIbβ3 | 11* | 5.3 × 10⁵ | 3.2 × 10⁻⁴ | 0.6 |
c[RGDfV] (cyclic) | αVβ3 | 25 | 1.8 × 10⁶ | 2.9 × 10⁻⁴ | 0.16 |
Tetrameric RGD (DOTA-6P-RGD4) | αVβ3 | 0.3 | ND | ND | 0.003 |
Fibrinogen IC₅₀ reflects equilibrium binding competition, not direct Kd. ND: Not determined. |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: